molecular formula C12H14F3N3O2 B6637159 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea

1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea

カタログ番号 B6637159
分子量: 289.25 g/mol
InChIキー: SHJUUVNFGXBKNH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. The compound was developed by Takeda Pharmaceutical Company Limited and is currently in clinical trials.

作用機序

1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea inhibits the activity of BTK by binding to the enzyme’s active site, preventing it from phosphorylating downstream targets. This leads to the inhibition of B-cell receptor signaling, which is critical for the survival and proliferation of B-cells. 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea also inhibits the activity of ITK and Tec kinase, which are involved in T-cell activation.
Biochemical and Physiological Effects:
1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit their proliferation. It has also been found to inhibit the migration and invasion of cancer cells. In addition, 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea has been shown to enhance the activity of immune cells, such as T-cells and natural killer cells, which can help to eliminate cancer cells.

実験室実験の利点と制限

One advantage of 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea is that it has shown efficacy in preclinical studies and is currently in clinical trials, indicating its potential as a therapeutic agent. However, one limitation of 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea is that it may have off-target effects on other kinases, which could lead to unwanted side effects.

将来の方向性

There are several future directions for the research and development of 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea. One direction is to investigate its efficacy in combination with other therapeutic agents, such as chemotherapy or immunotherapy. Another direction is to explore its potential in the treatment of other types of cancer. Additionally, further studies are needed to understand the long-term safety and efficacy of 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea in humans. Finally, the development of more potent and selective BTK inhibitors could lead to the development of more effective cancer therapies.

合成法

The synthesis of 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea involves the reaction of 1-(hydroxymethyl)cyclobutanol with 6-(trifluoromethyl)pyridin-3-amine to form the intermediate 1-[(1-hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea. This intermediate is then reacted with p-toluenesulfonic acid to yield the final product, 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea.

科学的研究の応用

1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea has been shown to have potential in the treatment of various types of cancer, including B-cell malignancies and solid tumors. It has been found to inhibit the activity of Bruton’s tyrosine kinase (BTK), which plays a critical role in the survival and proliferation of cancer cells. 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea has also been shown to inhibit the activity of other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and Tec kinase, which are involved in the activation of T-cells.

特性

IUPAC Name

1-[(1-hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2/c13-12(14,15)9-3-2-8(6-16-9)18-10(19)17-7-11(20)4-1-5-11/h2-3,6,20H,1,4-5,7H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJUUVNFGXBKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)NC2=CN=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。